Xanthine, 3-(2-hydroxyethyl)-

Physicochemical profiling Lipophilicity Membrane permeability

Researchers require xanthine analogs with defined PDE inhibition profiles but without confounding adenosine receptor blockade or CNS effects. This 3-(2-hydroxyethyl)xanthine (CAS 31542-69-5) fills that gap. - **Selective utility:** Broad-spectrum PDE inhibition via 3-position alkylation; minimal A1/A2A adenosine antagonism (no 1-/8-substituents). - **Peripheral focus:** High TPSA (98.3 Ų) and 3 HBDs predict poor BBB penetration - ideal for pulmonary/cardiovascular models. - **Synthetic handle:** Hydroxyethyl group enables ester/ether/conjugate synthesis unavailable with methylxanthines. - **Supply:** ≥98% purity, immediate shipment.

Molecular Formula C7H8N4O3
Molecular Weight 196.16 g/mol
CAS No. 31542-69-5
Cat. No. B11903840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthine, 3-(2-hydroxyethyl)-
CAS31542-69-5
Molecular FormulaC7H8N4O3
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)NC(=O)N2CCO
InChIInChI=1S/C7H8N4O3/c12-2-1-11-5-4(8-3-9-5)6(13)10-7(11)14/h3,12H,1-2H2,(H,8,9)(H,10,13,14)
InChIKeyKSBIHRUISZUCSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Baseline


Xanthine, 3-(2-hydroxyethyl)- (CAS 31542-69-5) is a purine-2,6-dione derivative bearing a 2-hydroxyethyl substituent exclusively at the 3-position of the xanthine scaffold (molecular formula C₇H₈N₄O₃, molecular weight 196.16 g/mol) . Unlike the pharmacologically dominant methylxanthines, this compound lacks alkyl groups at the 1- and 7-positions, resulting in a computed XLogP of −1.2 and a topological polar surface area (TPSA) of 98.3 Ų—values that reflect markedly higher hydrophilicity and hydrogen-bonding capacity relative to theophylline or caffeine .

Why Generic Substitution Is Scientifically Unreliable


Xanthine derivatives exhibit profoundly divergent pharmacological and physicochemical profiles contingent on the position and nature of ring substituents. Alkylation at the 3-position broadly enhances phosphodiesterase (PDE) inhibition across all isoenzyme families, whereas 7-position substitution selectively ablates PDE III inhibitory activity [1]. Simultaneously, adenosine receptor affinity is predominantly governed by substituents at the 1- and 8-positions, with the 3-position being relatively permissive [2]. Consequently, 3-(2-hydroxyethyl)xanthine—which carries a single hydroxyethyl group at the 3-position and lacks the 1- and 7-methyl modifications of theophylline or caffeine—cannot be treated as functionally interchangeable with these common xanthine analogs in any experimental or procurement context.

Quantitative Differentiation vs. Closest Analogs


Physicochemical Differentiation: XLogP, TPSA, and HBD Count

3-(2-Hydroxyethyl)xanthine exhibits an XLogP of −1.2, a TPSA of 98.3 Ų, and 3 hydrogen bond donors (HBD) . In comparison, theophylline (1,3-dimethylxanthine) has XLogP 0, TPSA 72.68 Ų, and 1 HBD [1]; caffeine (1,3,7-trimethylxanthine) has XLogP −0.1, TPSA 58.4 Ų, and 0 HBD [2]; and etofylline (7-(2-hydroxyethyl)theophylline, 1,3-dimethyl-7-(2-hydroxyethyl)xanthine) has XLogP −1.2, TPSA 82.5 Ų, and 1 HBD . The target compound's TPSA exceeds that of theophylline by 25.6 Ų and caffeine by 39.9 Ų, while its 3 HBDs represent a 2- to 3-donor increase over all comparators. These differences predict substantially reduced passive membrane permeability and lower blood-brain barrier penetration relative to theophylline and caffeine.

Physicochemical profiling Lipophilicity Membrane permeability Blood-brain barrier penetration

Adenosine Receptor Affinity: Positional SAR Inference

Direct Ki values for 3-(2-hydroxyethyl)xanthine at adenosine receptors are not available in the peer-reviewed literature. However, the foundational SAR study by Daly et al. established that the 1- and 8-positions, not the 3-position, are the critical determinants of adenosine receptor affinity for xanthine derivatives [1]. Theophylline (1,3-dimethylxanthine) exhibits Ki values of 14 µM at A1 and 19 µM at A2A receptors; caffeine (1,3,7-trimethylxanthine) shows Ki of 41 µM (A1) and 43 µM (A2A) [2]. Etofylline (7-(2-hydroxyethyl)-1,3-dimethylxanthine) displays markedly weaker A1 and A2A affinity (Ki 105 µM and 135 µM, respectively) but retains A2B affinity (Ki 17.3 µM) . Because 3-(2-hydroxyethyl)xanthine lacks the 1- and 7-alkyl substituents essential for high-affinity receptor binding, its adenosine receptor antagonist potency is predicted to be lower than all three comparators, while the unique 3-hydroxyethyl modification may confer a divergent selectivity profile.

Adenosine receptor antagonism Receptor binding affinity Structure-activity relationship A1/A2A/A2B selectivity

PDE Isoenzyme Inhibition: 3-Position vs. 7-Position SAR

Miyamoto et al. systematically investigated the structure-activity relationships of alkylxanthine derivatives across PDE isoenzyme families and reported a critical positional effect: alkylation at the 3-position of the xanthine scaffold increased inhibitory activity against every PDE isoenzyme tested, whereas alkylation at the 7-position produced a characteristic and selective decrease in PDE III inhibitory activity [1]. This positional SAR directly differentiates 3-(2-hydroxyethyl)xanthine—which carries its sole substitution at the 3-position—from 7-substituted analogs such as etofylline (7-(2-hydroxyethyl)-1,3-dimethylxanthine), which is known to exhibit attenuated PDE III inhibition. While specific IC₅₀ values for 3-(2-hydroxyethyl)xanthine against individual PDE isoforms have not been reported, the directional SAR established by Miyamoto et al. predicts a broader PDE inhibition spectrum for the 3-substituted compound compared to any 7-substituted xanthine analog.

Phosphodiesterase inhibition PDE isoenzyme selectivity Xanthine SAR Tracheal relaxation

Hydrogen Bond Donor Capacity and Pharmacophoric Features

3-(2-Hydroxyethyl)xanthine possesses 3 hydrogen bond donors (HBD), compared to 1 HBD for theophylline and etofylline, and 0 HBD for caffeine [1][2][3]. The hydroxyethyl moiety at the 3-position introduces a hydroxyl (–OH) donor that is geometrically and electronically distinct from the N–H donors of the purine ring, creating a pharmacophoric feature absent in all three comparator methylxanthines. This expanded HBD count and the unique spatial orientation of the hydroxyethyl group enable hydrogen-bonding interactions with protein target residues that are sterically or electronically inaccessible to the 1,3-dimethyl (theophylline) or 1,3,7-trimethyl (caffeine) substitution patterns.

Hydrogen bonding Pharmacophore modeling Molecular recognition Drug design

Optimal Research and Procurement Scenarios


PDE Isoenzyme Profiling and Selectivity Screening

Based on the established SAR that 3-position alkylation enhances PDE inhibition across all isoenzyme families while 7-position substitution decreases PDE III activity [1], 3-(2-hydroxyethyl)xanthine is the compound of choice for laboratories conducting PDE isoenzyme selectivity screens that require a 3-monosubstituted xanthine comparator. Its predicted broad-spectrum PDE inhibition profile makes it suitable as a reference compound in panels that include 7-substituted analogs such as etofylline to assess the positional dependence of PDE III sparing.

Peripheral-Target Drug Discovery with Low CNS Penetration

With a TPSA of 98.3 Ų and 3 hydrogen bond donors—values substantially exceeding those of theophylline (TPSA 72.68 Ų, 1 HBD) and caffeine (TPSA 58.4 Ų, 0 HBD) —3-(2-hydroxyethyl)xanthine is predicted to exhibit poor passive blood-brain barrier penetration. This physicochemical profile makes it a strategically differentiated starting scaffold for medicinal chemistry programs targeting peripheral tissues (e.g., pulmonary, cardiovascular) where CNS side effects associated with theophylline and caffeine must be minimized.

Adenosine-Receptor-Independent Pharmacology Studies

The SAR literature indicates that the absence of 1- and 8-substituents on 3-(2-hydroxyethyl)xanthine predicts weak adenosine receptor antagonism relative to theophylline (A1 Ki 14 µM, A2A Ki 19 µM) and caffeine (A1 Ki 41 µM, A2A Ki 43 µM) [2]. This compound is therefore an appropriate tool for dissecting adenosine-receptor-independent effects of xanthines in cellular and in vivo models, where concomitant adenosine receptor blockade by theophylline or caffeine would confound data interpretation.

3-Position Derivatization and Prodrug Design

The hydroxyethyl group at the 3-position provides a synthetically tractable handle for further derivatization—including esterification, etherification, or conjugation—that is unavailable on 1,3-dimethyl- or 1,3,7-trimethylxanthines. 3-(2-Hydroxyethyl)xanthine can serve as a versatile intermediate for the synthesis of 3-O-acyl prodrugs, 3-O-alkyl ethers, or 3-position-tethered bifunctional molecules, enabling structure-activity relationship exploration that cannot be performed with theophylline or caffeine.

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